4-[(3,8-Dimethylnonyl)oxy]benzenecarboxylic acid
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Overview
Description
4-[(3,8-Dimethylnonyl)oxy]benzenecarboxylic acid is an organic compound with the molecular formula C18H28O3 It is characterized by a benzenecarboxylic acid core substituted with a 3,8-dimethylnonyl group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,8-Dimethylnonyl)oxy]benzenecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxybenzoic acid and 3,8-dimethylnonanol.
Etherification: The hydroxyl group of 4-hydroxybenzoic acid is reacted with 3,8-dimethylnonanol in the presence of a suitable dehydrating agent such as sulfuric acid or phosphorus oxychloride to form the ether linkage.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(3,8-Dimethylnonyl)oxy]benzenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 4-[(3,8-Dimethylnonyl)oxy]benzoic acid or corresponding ketones.
Reduction: Formation of 4-[(3,8-Dimethylnonyl)oxy]benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
4-[(3,8-Dimethylnonyl)oxy]benzenecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[(3,8-Dimethylnonyl)oxy]benzenecarboxylic acid exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-[(3,8-Dimethylnonyl)oxy]benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
4-[(3,8-Dimethylnonyl)oxy]phenol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
4-[(3,8-Dimethylnonyl)oxy]benzonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.
Uniqueness
4-[(3,8-Dimethylnonyl)oxy]benzenecarboxylic acid is unique due to its specific substitution pattern and the presence of both an ether linkage and a carboxylic acid group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
4-(3,8-dimethylnonoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3/c1-14(2)6-4-5-7-15(3)12-13-21-17-10-8-16(9-11-17)18(19)20/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVPAYQFLGYHJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCC(C)CCOC1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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